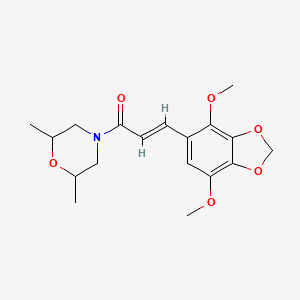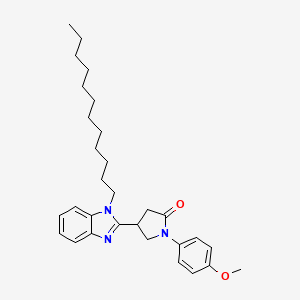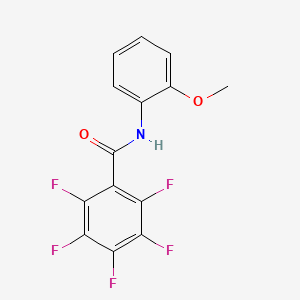![molecular formula C26H22N4S B11478384 2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline](/img/structure/B11478384.png)
2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline is a complex organic compound that features a quinoline core linked to a triazole ring through a sulfanyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline typically involves multi-step organic reactions. One common method includes the S-alkylation of 4,5-dibenzyl-4H-1,2,4-triazole-3-thiol with a halogenated quinoline derivative in the presence of a base such as cesium carbonate . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The quinoline and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated derivatives and strong bases or acids are typically used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted quinoline and triazole compounds.
科学研究应用
2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the quinoline core can intercalate with DNA or interact with protein active sites . These interactions can modulate biological pathways, leading to various therapeutic effects.
相似化合物的比较
Similar Compounds
- **2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- **2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetaldehyde
- **2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline is unique due to its specific combination of a quinoline core and a triazole ring linked by a sulfanyl bridge. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C26H22N4S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanylmethyl]quinoline |
InChI |
InChI=1S/C26H22N4S/c1-3-9-20(10-4-1)17-25-28-29-26(30(25)18-21-11-5-2-6-12-21)31-19-23-16-15-22-13-7-8-14-24(22)27-23/h1-16H,17-19H2 |
InChI 键 |
FIWKQLOJDSMIGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2CC3=CC=CC=C3)SCC4=NC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11478310.png)
![2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide](/img/structure/B11478311.png)

![3-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11478323.png)

![N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11478335.png)
![Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B11478338.png)
![2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide](/img/structure/B11478342.png)
![Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11478343.png)
![methyl [2-(4,5-dimethoxy-2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11478346.png)


